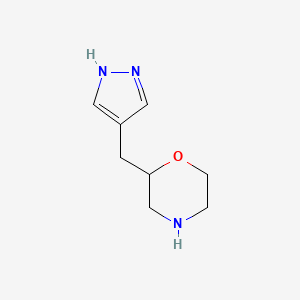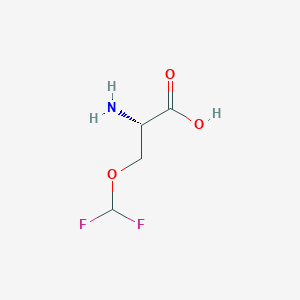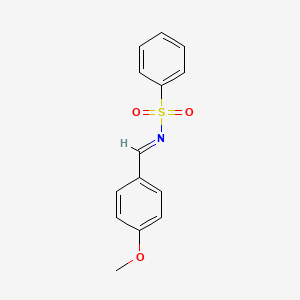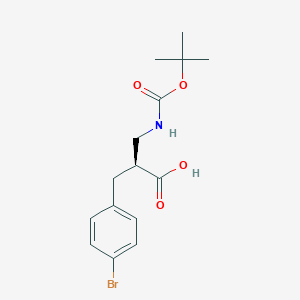![molecular formula C7H9IN2O B12993305 (S)-3-Iodo-6-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B12993305.png)
(S)-3-Iodo-6-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Iodo-6-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a heterocyclic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure with an iodine atom, a methyl group, and a tetrahydropyrano ring fused to a pyrazole core, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Iodo-6-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine, followed by iodination and methylation steps . The reaction conditions often include the use of catalysts such as FeCl3 and polyvinyl pyrrolidine (PVP) to accelerate the addition reactions and intramolecular cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield. Catalysts and solvents are chosen to ensure scalability and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
(S)-3-Iodo-6-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts to yield reduced pyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the iodine and methyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in alkaline conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like N-iodosuccinimide (NIS) for iodination.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, carboxylic acids, and reduced pyrazole compounds .
Scientific Research Applications
(S)-3-Iodo-6-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-3-Iodo-6-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways. The iodine atom and the pyrazole ring play crucial roles in binding to these targets, leading to the modulation of biological activities . The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
Pyranopyrazoles: These compounds share a similar fused ring structure and exhibit comparable biological activities.
Imidazo[1,2-b]pyrazole derivatives: Known for their α-glucosidase inhibitory activity and potential therapeutic applications.
Uniqueness
(S)-3-Iodo-6-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is unique due to the presence of the iodine atom, which enhances its reactivity and potential biological activities. Its specific structure allows for targeted interactions with molecular pathways that are not as prominent in other similar compounds .
Properties
Molecular Formula |
C7H9IN2O |
|---|---|
Molecular Weight |
264.06 g/mol |
IUPAC Name |
(6S)-3-iodo-6-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole |
InChI |
InChI=1S/C7H9IN2O/c1-4-2-6-5(3-11-4)7(8)10-9-6/h4H,2-3H2,1H3,(H,9,10)/t4-/m0/s1 |
InChI Key |
VIDJJCMVUOQHNW-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@H]1CC2=C(CO1)C(=NN2)I |
Canonical SMILES |
CC1CC2=C(CO1)C(=NN2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-4-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B12993232.png)


![5'-Bromo-2',3'-dihydrospiro[cyclobutane-1,1'-inden]-2'-amine](/img/structure/B12993240.png)
![(7-Azaspiro[3.5]nonan-2-yl)methanol](/img/structure/B12993254.png)
![4-Chloro-6-(pyrimidin-5-yl)thieno[3,2-d]pyrimidine](/img/structure/B12993257.png)







